![molecular formula C18H16F2N4O4 B13048452 N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluorotetrahydrofuran ring, a pyrrolopyrimidine core, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluorotetrahydrofuran ring: This step involves the fluorination of a tetrahydrofuran derivative under controlled conditions.
Construction of the pyrrolopyrimidine core: This is achieved through a series of cyclization reactions, often involving the use of strong bases and high temperatures.
Attachment of the benzamide group: This final step involves the coupling of the benzamide moiety to the pyrrolopyrimidine core, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoro groups or to convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.
Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the fluorine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: The compound can be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-4-oxo-3H-pyrrolo[2,3-D]pyrimidin-2-YL)-2-methyl-propanamide
- 2-Amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,9-dihydro-6H-purin-6-one
Uniqueness
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide is unique due to the presence of the difluorotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H16F2N4O4 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[7-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H16F2N4O4/c19-18(20)13(26)12(8-25)28-17(18)24-7-6-11-14(21-9-22-15(11)24)23-16(27)10-4-2-1-3-5-10/h1-7,9,12-13,17,25-26H,8H2,(H,21,22,23,27)/t12-,13-,17-/m1/s1 |
InChI Key |
ORQUJKPKVYWHCI-PBFPGSCMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=NC=N2)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=NC=N2)C4C(C(C(O4)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


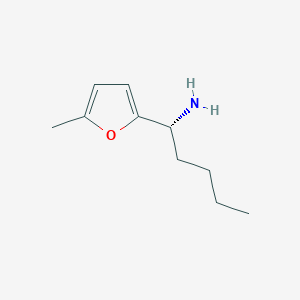
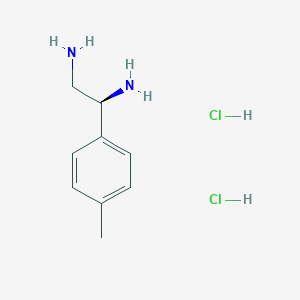
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)
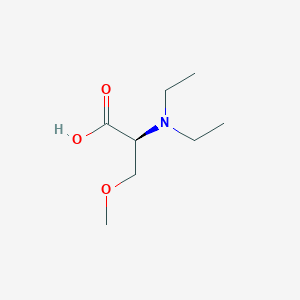
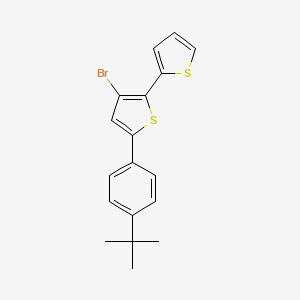
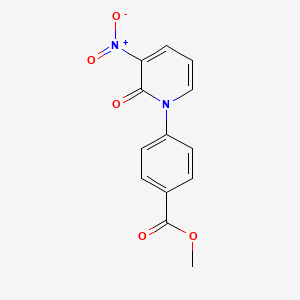
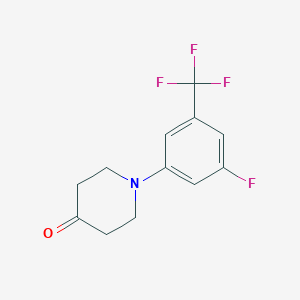
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
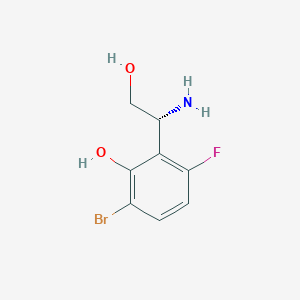
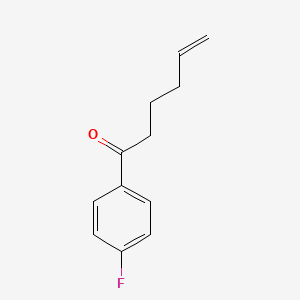
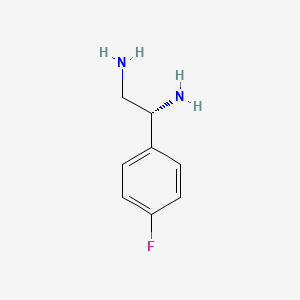
![Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
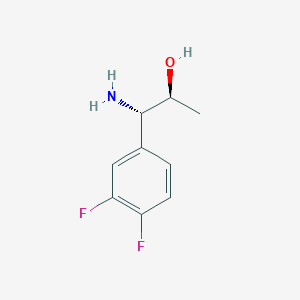
![1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13048446.png)
